N-Methoxy-N-(2,4,6-trimethylphenyl)acetamide
Description
N-Methoxy-N-(2,4,6-trimethylphenyl)acetamide is an organic compound with the molecular formula C12H17NO2. It is also known by its IUPAC name, N-mesityl-2-methoxyacetamide. This compound is characterized by the presence of a methoxy group and a mesityl group attached to an acetamide backbone. It is used in various chemical and industrial applications due to its unique structural properties.
Properties
CAS No. |
62510-26-3 |
|---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
N-methoxy-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C12H17NO2/c1-8-6-9(2)12(10(3)7-8)13(15-5)11(4)14/h6-7H,1-5H3 |
InChI Key |
RYVMEOSSNOWPMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N(C(=O)C)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methoxy-N-(2,4,6-trimethylphenyl)acetamide typically involves the reaction of 2,4,6-trimethylaniline with methoxyacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-Methoxy-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the acetamide can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions can be carried out using reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
Oxidation: Formation of N-(2,4,6-trimethylphenyl)glyoxylamide.
Reduction: Formation of N-(2,4,6-trimethylphenyl)ethylamine.
Substitution: Formation of various substituted acetamides depending on the reagent used.
Scientific Research Applications
N-Methoxy-N-(2,4,6-trimethylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Methoxy-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, while the mesityl group provides steric hindrance and hydrophobic interactions. These properties enable the compound to bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2,4,6-Trimethylphenyl)formamide: Similar structure but lacks the methoxy group.
N-(4-Methoxyphenyl)acetamide: Similar structure but with a different substitution pattern on the aromatic ring.
Uniqueness
N-Methoxy-N-(2,4,6-trimethylphenyl)acetamide is unique due to the presence of both the methoxy and mesityl groups, which confer distinct chemical and physical properties. This combination of functional groups allows for specific interactions and reactivity that are not observed in similar compounds.
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